Ethyl 3-iodo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-iodo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl ester group at the 2-position and an iodine atom at the 3-position. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol and dichloromethane but insoluble in water .
Mechanism of Action
Target of Action
Ethyl 3-iodo-1H-indole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound is a solid with a melting point of 136 - 137 degrees celsius .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
This compound is a white solid that is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is more stable under alkaline conditions but can easily hydrolyze under acidic conditions . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Ethyl 3-iodo-1H-indole-2-carboxylate has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
It could interact with various transporters or binding proteins and affect its localization or accumulation
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-iodo-1H-indole-2-carboxylate typically involves the introduction of a carboxylate group into the indole ring, followed by iodination and esterification. One common method includes:
Protection of the indole nitrogen: This step involves protecting the nitrogen atom in the indole ring to prevent unwanted reactions.
Introduction of the carboxylate group: This is achieved through a reaction with a suitable carboxylating agent.
Esterification: The final step involves esterifying the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidized derivatives of the indole ring.
Hydrolysis Products: 3-iodo-1H-indole-2-carboxylic acid
Scientific Research Applications
Ethyl 3-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Ethyl indole-2-carboxylate: Lacks the iodine atom at the 3-position.
3-iodo-1H-indole-2-carboxylic acid: Lacks the ethyl ester group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylate group at the 3-position
Uniqueness: Ethyl 3-iodo-1H-indole-2-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and synthetic transformations .
Properties
IUPAC Name |
ethyl 3-iodo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUWYDEMOJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446996 | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117637-79-3 | |
Record name | Ethyl 3-iodoindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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